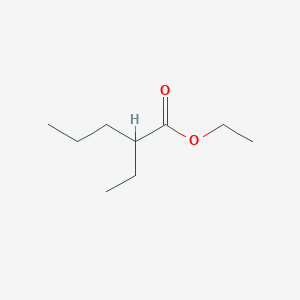

Ethyl 2-ethylpentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-7-8(5-2)9(10)11-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTUXMIVGUYEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509484 | |

| Record name | Ethyl 2-ethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43164-26-7 | |

| Record name | Ethyl 2-ethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Ethyl 2 Ethylpentanoate

Classical Esterification Routes for Ethyl 2-ethylpentanoate

The most conventional and widely employed method for synthesizing this compound is the direct esterification of its parent carboxylic acid and alcohol. This approach, known as Fischer-Speier esterification, is a cornerstone of organic synthesis.

Acid-Catalyzed Esterification of 2-Ethylpentanoic Acid and Ethanol (B145695)

The reaction between 2-ethylpentanoic acid and ethanol in the presence of an acid catalyst is the quintessential route to this compound. This equilibrium process is favored for its straightforwardness and use of readily available starting materials. chemguide.co.uk

The formation of this compound via acid-catalyzed esterification proceeds through a well-established nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of 2-ethylpentanoic acid by a strong acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk This protonation significantly increases the electrophilicity of the carbonyl carbon.

The key steps of the mechanism are as follows:

Protonation of the Carbonyl Group: The oxygen of the carbonyl group on 2-ethylpentanoic acid abstracts a proton from the acid catalyst. This creates a resonance-stabilized cation, rendering the carbonyl carbon more susceptible to nucleophilic attack. chemguide.co.uk

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water). chemguide.co.uk

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. chemguide.co.uk

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound. chemguide.co.uk

Isotopic labeling studies on similar esterification reactions have confirmed that the oxygen atom in the water molecule produced comes from the carboxylic acid's hydroxyl group, while the alcohol's oxygen remains in the final ester. uomustansiriyah.edu.iq

The rate and efficiency of the esterification of 2-ethylpentanoic acid are governed by several critical parameters. As an equilibrium-limited reaction, the final yield is dictated by the position of the equilibrium, while the reaction rate is influenced by factors that affect the energy barrier of the reaction.

| Parameter | Effect on Reaction | Research Findings |

| Temperature | Increasing the temperature generally accelerates the reaction rate by providing more kinetic energy to the molecules to overcome the activation energy. However, excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol. researchgate.net | Studies on similar esterification systems show that an optimal temperature range exists. For instance, in the synthesis of 2-ethylhexyl 2-ethylhexanoate, increasing the temperature from 348 K to 383 K enhanced the yield, but further increases led to a reduction in ester conversion due to competing dehydration reactions. researchgate.net |

| Catalyst Concentration | The concentration of the acid catalyst directly influences the reaction rate. Higher catalyst concentrations lead to a faster attainment of equilibrium. | Industrial processes typically use catalyst concentrations ranging from 0.01% to 0.5% by weight relative to the reaction mixture. google.com Concentrated sulfuric acid is a particularly effective catalyst. google.com |

| Molar Ratio of Reactants | Using an excess of one reactant (usually the less expensive one, ethanol) shifts the equilibrium towards the product side, thereby increasing the yield of the ester according to Le Châtelier's principle. google.com | In industrial settings, a molar excess of the alcohol is common. For the preparation of various methyl esters, a 3.0 to 4.0 molar excess of methanol (B129727) per equivalent of carboxylic acid is often employed. google.com |

| Reactant Structure | Steric hindrance around the carboxylic acid's carbonyl group or the alcohol's hydroxyl group can slow down the reaction rate. The presence of the ethyl group at the α-carbon of 2-ethylpentanoic acid introduces some steric bulk compared to a linear acid. | Kinetic studies on the transesterification of different ethyl esters have shown that an increase in the size of the carbon side-chain leads to lower reaction rates, partly due to inductive and diffusional effects. researchgate.net |

To achieve high conversion rates in esterification, it is crucial to shift the reaction equilibrium to favor the products. The most effective strategy is the continuous removal of water from the reaction mixture as it is formed. google.com

Several techniques are employed for this purpose:

Azeotropic Distillation: This is a widely used industrial method. An inert, water-immiscible solvent (an entraining agent) that forms a low-boiling azeotrope with water is added to the reaction mixture. The azeotrope is distilled off, condensed, and collected in a phase separator (such as a Dean-Stark apparatus). The water is separated, and the entraining agent is returned to the reaction vessel. google.com Toluene (B28343) is a common solvent for this purpose.

Reactive Distillation: This process combines chemical reaction and distillation in a single unit. As the esterification proceeds in the reaction column, the more volatile products (water and sometimes the ester) are continuously removed from the top of the column. mdpi.com This constant removal of products drives the reaction to completion and can overcome thermodynamic limitations. mdpi.com

Use of Desiccants: In some laboratory-scale syntheses, a dehydrating agent can be added to the reaction mixture to absorb the water produced.

Inert Gas Sparging: Passing an inert gas through the reaction mixture can help carry away the water vapor, thus shifting the equilibrium. google.com

Catalytic Systems and Optimization in this compound Synthesis

While strong mineral acids like H₂SO₄ are effective, their use can lead to corrosion and purification challenges. This has driven research into alternative catalytic systems.

Homogeneous Catalysts: Sulfuric acid remains a common and efficient catalyst for laboratory and industrial synthesis due to its low cost and high activity. google.com

Heterogeneous Solid Acid Catalysts: These catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. Examples include:

Ion-Exchange Resins: Materials like Amberlyst-15 have been shown to be effective catalysts for esterification. researchgate.net

Metal Oxides: Lewis acid catalysts such as zirconium oxide and tin(II) oxide (SnO₂) have demonstrated high catalytic activity and selectivity in esterification reactions. researchgate.netijcce.ac.ir For example, the esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical CO₂ showed 100% selectivity to the ester with a zirconium oxide catalyst. researchgate.net

Spent FCC Catalysts: A spent fluid catalytic cracking (FCC) catalyst, an industrial waste product, has been successfully repurposed as a highly efficient and reusable catalyst for the esterification of fatty acids, demonstrating its potential for sustainable synthesis. rsc.org

Enzymatic Catalysts: Lipases are enzymes that can catalyze esterification under mild conditions. However, their application can sometimes be limited by factors such as acid inactivation. In a study using Novozym 435 for the synthesis of 2-ethylhexyl 2-ethylhexanoate, the enzymatic catalysis gave no significant conversion in supercritical CO₂, potentially due to this inactivation. researchgate.net

Optimization studies often focus on comparing the performance of these different catalysts. For example, DFT calculations on esterification using a spent FCC catalyst suggest the reaction follows a Langmuir–Hinshelwood mechanism, where both the alcohol and acid co-adsorb on the catalyst surface before reacting via a four-membered transition state. rsc.org

Alternative Synthetic Approaches for this compound and its Precursors

Beyond classical esterification, other synthetic routes can be employed to produce this compound or its key precursor, 2-ethylpentanoic acid.

Malonic Ester Synthesis: This is a versatile method for preparing α-substituted carboxylic acids. To synthesize 2-ethylpentanoic acid, diethyl malonate is sequentially alkylated. First, it is treated with a base (like sodium ethoxide) to form an enolate, which is then alkylated with a propyl halide. A second deprotonation-alkylation sequence is performed using an ethyl halide. The resulting diethyl ethylpropylmalonate is then hydrolyzed to the dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield 2-ethylpentanoic acid. masterorganicchemistry.com This acid can then be esterified with ethanol as described previously.

Nitrile Alkylation and Hydrolysis: An alternative pathway involves the use of nitrile intermediates. A patent describes a method starting with 2-methylvaleronitrile, which is ethylated using ethyl iodide and a strong base like sodium hydride (NaH). The resulting 2-ethyl-2-methylvaleronitrile is then hydrolyzed using concentrated sulfuric acid and sodium nitrite (B80452) to form the corresponding carboxylic acid, which is subsequently esterified with ethanol.

Transesterification: this compound can also be synthesized via the transesterification of a different ester of 2-ethylpentanoic acid (e.g., mthis compound) with an excess of ethanol in the presence of an acid or base catalyst. Kinetic studies on similar systems have been performed to understand the influence of the ester's chain length on reaction rates. researchgate.net

Alkylation and Hydrolysis Pathways involving Nitrile Intermediates

A notable synthetic route to this compound involves the use of nitrile intermediates. This multi-step pathway provides an alternative to direct esterification methods. A specific patented method highlights a process that begins with the alkylation of a nitrile, followed by hydrolysis and a final esterification step.

The general pathway can be outlined as follows:

Alkylation of Nitriles : The synthesis often starts with a precursor like 2-methylvaleronitrile. This compound is subjected to ethylation using an ethylating agent such as ethyl iodide in the presence of a strong base like sodium hydride (NaH) and a solvent like tetrahydrofuran (B95107) (THF). This step introduces the second ethyl group at the alpha-carbon.

Hydrolysis : The resulting disubstituted nitrile, 2-ethyl-2-methylvaleronitrile, is then hydrolyzed. This is typically achieved using concentrated sulfuric acid (H₂SO₄) and sodium nitrite (NaNO₂), which converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding 2-ethyl-2-methylvaleric acid. The hydrolysis of 2-ethylpentanenitrile is another documented route to its corresponding carboxylic acid. ontosight.ai

Esterification : The final step is the esterification of the synthesized carboxylic acid with ethanol to produce the target compound, this compound.

This method, while potentially involving multiple steps and lower yields in certain stages (e.g., a 20% yield reported for the alkylation step in one instance), demonstrates a versatile approach to constructing the branched ester.

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Alkylation | 2-Methylvaleronitrile | Ethyl iodide, Sodium hydride (NaH), Tetrahydrofuran (THF) | 2-Methyl-2-ethylvaleronitrile |

| 2. Hydrolysis | 2-Methyl-2-ethylvaleronitrile | Concentrated H₂SO₄, Sodium nitrite (NaNO₂) | 2-Ethyl-2-methylvaleric acid |

| 3. Esterification | 2-Ethyl-2-methylvaleric acid | Ethanol | This compound |

Conversion Strategies from Biomass-Derived Feedstocks

The production of esters from renewable resources is a significant area of research. Ethyl pentanoate, a closely related compound, can be synthesized from biomass-derived platform chemicals, indicating potential pathways for this compound.

One prominent route involves the conversion of ethyl levulinate (EL), which is derived from lignocellulosic biomass. researchgate.net The process typically involves hydrogenation and dehydration/hydrogenation steps. For instance, ethyl levulinate can be converted to γ-valerolactone (GVL) using catalysts like Ru supported on activated carbon. researchgate.net Further conversion of GVL to pentanoic acid can be achieved using bifunctional catalysts, such as platinum supported on acidic zeolites (e.g., Pt/ZSM-5). researchgate.net The resulting pentanoic acid can then be esterified to ethyl pentanoate. High yields of GVL (84%) have been reported from ethyl levulinate using copper-nickel catalysts. researchgate.net

Another potential source is fusel oil, a byproduct of ethanol fermentation from biomass sources like corn or sugar cane. google.com Distillation cuts of raw fusel oil have been found to contain ethyl pentanoate, suggesting that branched-chain esters can be formed during fermentation or subsequent processing. google.com

| Biomass Feedstock/Platform Chemical | Intermediate(s) | Catalyst/Process Example | Final Product (or Precursor) |

|---|---|---|---|

| Ethyl Levulinate (EL) | γ-Valerolactone (GVL) | Hydrogenation over Ru/C or Cu-Ni/KIT-5 catalyst researchgate.net | γ-Valerolactone |

| γ-Valerolactone (GVL) | Pentenoic Acids | Aqueous-phase hydrogenation over Pt/ZSM-5 catalyst researchgate.net | Pentanoic Acid |

| Fusel Oil (from fermentation) | N/A (direct component) | Distillation google.com | Ethyl Pentanoate |

Precursor Synthesis via Malonic Ester Methods

The malonic ester synthesis is a classic and highly effective method for preparing carboxylic acids with specific alkyl substitutions, such as 2-ethylpentanoic acid, the direct precursor to this compound. masterorganicchemistry.comwikipedia.org This method utilizes the high acidity of the α-carbon in a malonic ester (like diethyl malonate) to introduce alkyl groups. masterorganicchemistry.comorganicchemistrytutor.com

The synthesis of 2-ethylpentanoic acid via this route involves several key steps:

Deprotonation : A base, typically sodium ethoxide (NaOEt) to prevent transesterification, is used to remove a proton from the carbon situated between the two ester carbonyl groups of diethyl malonate. masterorganicchemistry.comorganicchemistrytutor.com This creates a nucleophilic enolate ion. wikipedia.org

First Alkylation : The enolate ion reacts with a primary alkyl halide in an Sₙ2 reaction. pressbooks.pub To synthesize the pentanoic acid backbone, a propyl group is added first by reacting the enolate with a compound like propyl bromide. masterorganicchemistry.com

Second Deprotonation and Alkylation : The mono-alkylated malonic ester still has one acidic proton, which can be removed by another equivalent of base. wikipedia.orgpressbooks.pub The resulting enolate is then reacted with a second alkyl halide, ethyl bromide, to introduce the ethyl group at the α-position. masterorganicchemistry.com

Hydrolysis and Decarboxylation : The dialkylated malonic ester is then treated with aqueous acid (e.g., H₃O⁺) and heated. chemicalforums.com This hydrolyzes both ester groups to carboxylic acids, forming a substituted malonic acid. This β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation (loss of CO₂), yielding the final product, 2-ethylpentanoic acid. masterorganicchemistry.compressbooks.pub

This sequence allows for the controlled, stepwise construction of the precise carbon skeleton required for the carboxylic acid precursor. masterorganicchemistry.com

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Diethyl Malonate | 1. NaOEt | Enolate of Diethyl Malonate | Formation of Nucleophile |

| 2 | Enolate | 2. Propyl Bromide | Diethyl 2-propylmalonate | Addition of Propyl Group |

| 3 | Diethyl 2-propylmalonate | 3. NaOEt | Enolate of Diethyl 2-propylmalonate | Formation of Second Nucleophile |

| 4 | Enolate | 4. Ethyl Bromide | Diethyl 2-ethyl-2-propylmalonate | Addition of Ethyl Group |

| 5 | Diethyl 2-ethyl-2-propylmalonate | 5. H₃O⁺, Heat (Δ) | 2-Ethylpentanoic Acid | Hydrolysis and Decarboxylation |

Scalable Synthesis and Process Intensification Techniques for Ester Production

Application of Reactive Distillation in Continuous Synthesis

While commercial applications for this compound are not widely documented, the principles established for the production of other esters, such as ethyl acetate (B1210297), are directly applicable. uctm.eduntnu.no In such a process, ethanol and 2-ethylpentanoic acid would be fed into a distillation column containing an acid catalyst (either homogeneous like sulfuric acid or heterogeneous). ntnu.no The reaction occurs in the liquid phase within the column. Due to its lower boiling point relative to the carboxylic acid, the this compound formed, along with water and azeotropes, would move up the column and could be drawn off as a distillate. ntnu.no

Key benefits of applying reactive distillation to ester production include:

Overcoming Equilibrium Limitations : Drives conversion beyond that of a simple batch reactor. uctm.edu

Energy Savings : The heat of reaction can be used in-situ to vaporize components, reducing external energy requirements. ntnu.no

Reduced Capital Costs : Combines a reactor and a separator into one piece of equipment. researchgate.net

Challenges in designing such a process include managing complex azeotropes and requiring additional separation steps downstream to achieve high product purity. ntnu.nomdpi.com

Research on Efficiency and Yield Enhancement in Industrial Processes

Industrial production of esters is driven by the need for high yield, purity, and cost-effectiveness, often for applications in the flavor, fragrance, and specialty chemical industries. imarcgroup.com Research into enhancing efficiency focuses on both catalyst development and process optimization.

For related esters, industrial-scale production often employs efficient catalytic processes to ensure high selectivity and yield. The choice of catalyst is crucial and can range from traditional mineral acids to more advanced solid acid catalysts or enzymatic catalysts that offer easier separation and recycling.

Process intensification, as exemplified by reactive distillation, is a major area of research for improving the efficiency of esterification. uctm.edu Studies on ethyl acetate production show that optimizing parameters such as the reflux ratio, feed locations, and the molar ratio of reactants is critical to maximizing conversion and product purity. uctm.eduresearchgate.net Using an excess of one reactant can drive the reaction to completion, and process modeling software is often used to determine the optimal operating conditions before scaling up. ntnu.noresearchgate.net Furthermore, the trend towards sustainability is pushing research into sourcing precursors from renewable, bio-based feedstocks, which presents its own set of challenges for purification and yield enhancement. imarcgroup.com

Derivatization and Functionalization Studies of this compound

Research into the derivatization of this compound primarily involves reactions of its ester functional group or modifications of its carboxylic acid precursor, 2-ethylpentanoic acid.

The precursor, 2-ethylpentanoic acid, can undergo a variety of reactions. For instance, it can be converted into amides to alter its physicochemical properties. One study demonstrated the conversion of the acid to 2-ethyl-N-((R)-2-hydroxy-1-phenylethyl)pentanamide to enhance membrane permeability for antimicrobial activity studies. Like other carboxylic acids, it can also be reduced to an alcohol or oxidized under specific conditions.

The ester functional group in this compound itself is a site for further chemical modification. Standard ester reactions are applicable:

Hydrolysis : The ester can be hydrolyzed back to 2-ethylpentanoic acid and ethanol, typically under acidic or basic conditions.

Transesterification : The ethyl group of the ester can be exchanged by reacting with a different alcohol in the presence of a catalyst. This would form a new ester of 2-ethylpentanoic acid.

Amidation : Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide.

Reduction : The ester can be reduced using strong reducing agents like lithium aluminum hydride to yield 2-ethyl-1-pentanol.

Studies have also explored the enantioselective synthesis of 2-ethylpentanoic acid using chiral auxiliaries, demonstrating that functionalization can be used to control the stereochemistry of the molecule, which is critical for pharmaceutical applications where one enantiomer may be more biologically active than the other. ekb.eg

Advanced Analytical Methodologies for Ethyl 2 Ethylpentanoate Characterization

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopy is indispensable for the molecular-level investigation of ethyl 2-ethylpentanoate. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's structural arrangement, functional groups, and mass, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used to confirm the molecule's structure and assess its purity.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Based on the structure CCCC(CC)C(=O)OCC, one can predict a complex spectrum with overlapping signals, particularly in the aliphatic region.

A triplet corresponding to the methyl protons of the ethoxy group (-OCH₂CH ₃).

A quartet from the methylene (B1212753) protons of the ethoxy group (-OCH ₂CH₃).

A complex multiplet for the single proton at the chiral alpha-carbon (-CH (CH₂CH₃)).

Multiple overlapping signals (multiplets) for the methylene and methyl protons of the n-propyl and ethyl groups attached to the alpha-carbon.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound (C₉H₁₈O₂), nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to each carbon atom in the molecule. The approximate chemical shifts can be predicted based on data from analogous esters like ethyl pentanoate and ethyl 2-methylpentanoate. chemicalbook.comhmdb.cadocbrown.info The carbonyl carbon (C=O) will have the largest chemical shift.

A reference for the ¹³C NMR spectrum of this compound has been noted in scientific literature, confirming its utility in structural verification. nih.gov

Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | ~175 |

| -OCH₂- (Ethoxy methylene) | ~60 |

| -CH- (Alpha-carbon) | ~49 |

| -CH₂- (Propyl chain) | ~34 |

| -CH₂- (Ethyl substituent) | ~25 |

| -CH₂- (Propyl chain) | ~20 |

| -OCH₂CH₃ (Ethoxy methyl) | ~14.2 |

| -CH₃ (Propyl chain) | ~13.9 |

| -CH₃ (Ethyl substituent) | ~11 |

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent absorption bands are associated with the ester group. docbrown.info

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in a saturated ester. researchgate.net

C-O Stretch: Two distinct C-O stretching vibrations are also characteristic of esters. These typically appear as strong bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

This technique is particularly useful for monitoring the synthesis of the ester, for example, by observing the appearance of the characteristic C=O ester peak and the disappearance of the broad O-H band of the precursor carboxylic acid.

Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ hybridized) | 2960 - 2850 | Strong, multiple bands |

| C=O Stretch (Ester) | 1750 - 1735 | Strong, sharp |

| C-O Stretch (Acyl-oxygen) | 1250 - 1150 | Strong |

| C-O Stretch (Alkyl-oxygen) | 1150 - 1000 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₈O₂, MW = 158.24 g/mol ), electron ionization (EI) would lead to a molecular ion peak (M⁺) at m/z = 158. nih.gov

The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for esters include:

McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain on the acid side, leading to the loss of an alkene.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group.

Based on the mass spectrum of the analogous mthis compound, significant fragment ions for this compound would be expected at m/z values corresponding to the loss of the ethoxy group (-OCH₂CH₃, loss of 45 amu) to form an acylium ion [C₄H₉CH(C₂H₅)CO]⁺ at m/z = 113, and the loss of the propyl group to form a fragment at m/z=115. nist.govnih.gov The base peak is often the acylium ion resulting from the loss of the alkoxy group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 158 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₃H₇]⁺ |

| 113 | [M - OC₂H₅]⁺ (Acylium Ion) |

| 88 | McLafferty Rearrangement Product |

| 57 | [C₄H₉]⁺ |

| 29 | [C₂H₅]⁺ |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity, including its enantiomeric composition.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is the premier technique for the separation and quantification of volatile compounds like this compound. The method's high resolution allows for the separation of the target compound from isomers and other components in a sample.

The choice of capillary column is crucial. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is commonly used for the analysis of esters. A temperature-programmed oven is employed to ensure efficient separation of compounds with different boiling points.

Typical GC-MS Conditions for Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness (e.g., HP-5MS, DB-23) |

| Carrier Gas | Helium, at a constant flow rate (e.g., 1.2 mL/min) |

| Oven Program | Initial temp 40-80°C, ramp at 2-10°C/min to a final temp of 240-290°C |

| Injector Temp | 250°C |

| Detector (MS) | Electron Ionization (EI) at 70 eV |

Since this compound possesses a chiral center at the C-2 position, its enantiomers (R and S forms) exist. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This is particularly important in applications where the biological or sensory properties of the enantiomers may differ.

Chiral gas chromatography is highly effective for this purpose. The technique relies on chiral stationary phases (CSPs), most commonly based on derivatized cyclodextrins. These CSPs form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus separation. For esters with chiral centers at the alpha-position, cyclodextrin (B1172386) derivatives such as those with alkyl or acyl substituents have shown excellent separation capabilities. acs.orgekb.eg For instance, γ-cyclodextrin based columns are frequently used for the chiral analysis of esters in complex matrices like wine. acs.org The choice of the specific cyclodextrin derivative can influence the degree of separation and even the elution order of the enantiomers.

Advanced Hyphenated Techniques (e.g., GC-MS) for Comprehensive Analysis

For the comprehensive analysis of this compound, particularly within complex mixtures, advanced hyphenated techniques are indispensable. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the identification and quantification of this compound. This technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where individual compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. As this compound and its isomers elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries like the NIST 98 library. psu.edu

Multidimensional gas chromatography (MDGC or GC-GC), a more advanced iteration, offers enhanced selectivity, which is crucial when analyzing trace odorants in complex matrices like wine. psu.edu This technique is particularly advantageous when target analytes are small molecules with non-specific MS fragmentation patterns, a common characteristic of esters. psu.edu In a GC-GC system, specific portions (heart-cuts) of the eluent from the first column are transferred to a second column with a different stationary phase for further separation. psu.edu This allows for the isolation of target compounds from co-eluting matrix interferences, significantly improving detection limits. psu.edu For instance, in the analysis of wine, heart-cutting can transfer ethyl esters to a second column while the internal standard is monitored by a different detector, like a flame ionization detector (FID). psu.edu

The selection of specific m/z fragments is critical for quantitative analysis in selected ion monitoring (SIM) mode, which enhances sensitivity. For related compounds like ethyl methylpentanoates, characteristic fragments such as m/z 102 and 88 are often used for quantification. psu.edu

| Parameter | Example Value/Condition | Reference |

|---|---|---|

| Column Type | DB-WAX capillary column (30 m × 0.25 mm, 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Oven Temperature Program | Initial 45°C, ramp to 80°C at 10°C/min (hold 5 min), ramp to 245°C at 10°C/min (hold 2 min) | nih.gov |

| Mass Spectrometer Mode | Full Scan (e.g., 45–200 m/z) or Selected Ion Monitoring (SIM) | psu.edu |

| Quantitative Ions (Example) | m/z 102, 88 (for related ethyl methylpentanoates) | psu.edu |

Chemometric Applications in Quantitative Analysis of this compound

Chemometrics involves the use of multivariate statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometrics is often coupled with spectroscopic techniques to build predictive models for rapid quantification, especially in complex industrial products like alcoholic beverages. tandfonline.comnih.gov These approaches can overcome the limitations of traditional, time-consuming chromatographic methods.

Near-Infrared (NIR) Spectroscopy for Rapid Assessment in Complex Matrices

Near-Infrared (NIR) spectroscopy is a powerful, non-destructive analytical technique that has shown significant promise for the rapid determination of esters, such as ethyl pentanoate, in complex matrices like Chinese liquor. tandfonline.com The NIR spectrum responds to vibrations of molecular bonds containing hydrogen (e.g., C-H, O-H, N-H), making it suitable for analyzing organic compounds like this compound. dntb.gov.ua

The primary advantage of NIR spectroscopy is its speed; a sample can be analyzed in under two minutes without requiring extensive sample preparation. tandfonline.com This makes it an ideal method for online process monitoring and quality control in industrial settings. tandfonline.com Studies on analogous compounds like ethyl pentanoate and ethyl octanoate (B1194180) have demonstrated the feasibility of using Fourier Transform NIR (FT-NIR) spectroscopy for their quantification. tandfonline.comresearchgate.net In these applications, spectral data, often collected over a range of 12,000 to 4000 cm⁻¹, are correlated with concentration values determined by a reference method, typically gas chromatography. dntb.gov.uaresearchgate.net

Development and Validation of Chemometric Prediction Models

The development of a robust quantitative model is the crucial second step after acquiring NIR spectral data. Partial Least Squares (PLS) regression is a common chemometric technique used to establish a linear relationship between the high-dimensional spectral data (X variables) and the concentration of the target analyte (Y variable). nih.gov

The process involves several key stages:

Calibration: A calibration model is built using a set of samples (the "training set") with known concentrations of this compound. tandfonline.comresearchgate.net The model learns the correlation between the NIR spectra and the concentrations.

Validation: The model's predictive ability is rigorously tested.

Internal Cross-Validation: This is often performed on the calibration set, where a portion of the samples is temporarily excluded, and the model predicts their concentrations. The process is repeated until every sample has been excluded once. tandfonline.com This helps to estimate the model's robustness and prevent overfitting.

External Validation: The model's performance is assessed using an independent set of samples (the "validation" or "test set") that were not used in the calibration process. tandfonline.comwur.nl This is the most critical test of a model's ability to generalize to new, unknown samples. wur.nl

The performance of these models is evaluated using statistical metrics. The coefficient of determination (R²) indicates how well the model fits the data, with values closer to 1 being ideal. nih.gov The Root Mean Square Error of Cross-Validation (RMSECV) and the Root Mean Square Error of Prediction (RMSEP) quantify the model's prediction error for the cross-validation and external validation sets, respectively, with lower values indicating higher accuracy. dntb.gov.uanih.gov

For instance, a study on ethyl pentanoate in liquor developed a PLS model with a coefficient of determination (R²) for the calibration set of 0.958 and an RMSECV of 0.020 g/L. tandfonline.com When tested on a validation set, the R² was 0.964 and the RMSEP was 0.023 g/L, demonstrating excellent predictive performance. tandfonline.com Permutation tests are also used to further validate model robustness. nih.gov

| Analyte | Validation Method | Samples | R² (Coefficient of Determination) | RMSE (g/L) | Reference |

|---|---|---|---|---|---|

| Ethyl Pentanoate | Cross-Validation | 80 (Calibration Set) | 0.958 | 0.020 (RMSECV) | tandfonline.com |

| External Validation | 28 (Validation Set) | 0.964 | 0.023 (RMSEP) | tandfonline.com | |

| Ethyl Octanoate | Cross-Validation | N/A | 0.9507 | 0.00391 (RMSECV) | dntb.gov.ua |

| External Validation | N/A | 0.9537 | 0.00362 (RMSEP) | dntb.gov.ua |

Theoretical and Computational Chemistry Studies on Ethyl 2 Ethylpentanoate

Quantum Chemical Calculations for Reaction Mechanism Understanding

Quantum chemical calculations are fundamental in mapping out the energetic landscapes of chemical reactions. They allow for the characterization of transient structures like transition states and the determination of reaction energetics, which are crucial for understanding reaction feasibility and kinetics.

The synthesis of Ethyl 2-ethylpentanoate, typically via the Fischer esterification of 2-ethylpentanoic acid and ethanol (B145695), can be mechanistically scrutinized using Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of esterification, DFT calculations can model the transition states involved in the reaction.

For a typical acid-catalyzed esterification, the mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the alcohol (ethanol) on the protonated carbonyl carbon.

Proton transfer steps.

Elimination of a water molecule to form the ester.

DFT can be employed to optimize the geometries of the reactants, intermediates, products, and, most importantly, the transition states for each step. A study on the synthesis of ethyl acetate (B1210297) using DFT at the B3LYP/6–31G(d,p) level of theory found that the key rate-determining step is the nucleophilic addition of the alcohol to the protonated acid, which has the highest energy barrier. nih.gov Similar computational approaches can be applied to this compound to identify the rate-limiting step and understand how catalysts influence the reaction pathway by stabilizing or destabilizing the transition states. nih.gov

A significant advantage of quantum chemical calculations is the ability to determine activation energies (Ea) for various reaction pathways. u-tokyo.ac.jp This is critical for predicting which reactions are kinetically favored. For the formation or decomposition of this compound, multiple competing pathways can exist. For instance, in its synthesis, side reactions like ether formation from the alcohol or dehydration of the alcohol could compete with the desired esterification.

Computational methods, such as high-level ab initio calculations like Coupled Cluster theory (e.g., CCSD(T)) extrapolated to a complete basis set (CBS), can provide highly accurate energies. mdpi.com By calculating the energy of the transition state relative to the reactants, the activation energy for a specific pathway is determined. Comparing the activation energies of the main esterification reaction with those of potential side reactions allows for a quantitative prediction of product distribution under various conditions. arxiv.org For example, theoretical studies on the decomposition of ethyl formate (B1220265) showed that the intramolecular H-shift to produce formic acid and ethylene (B1197577) is the dominant pathway over bond dissociation reactions. researchgate.net A similar analysis for this compound would be invaluable for understanding its thermal stability and pyrolysis mechanisms.

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics excels at describing the details of chemical reactions, Molecular Dynamics (MD) simulations are better suited for studying the bulk properties and intermolecular interactions of a system over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system.

For this compound, MD simulations can be used to investigate its behavior in different environments, such as in solution or as part of a fuel mixture. These simulations can predict various physicochemical properties, including density, viscosity, and diffusion coefficients. researchgate.net Furthermore, MD can shed light on how this compound molecules interact with other components in a mixture, for instance, through van der Waals forces or dipole-dipole interactions. This is particularly relevant in understanding its properties as a solvent or a biofuel additive, where interactions with other fuel components can affect properties like volatility and energy density. While specific MD studies on this compound are not widely published, the techniques are routinely applied to similar esters to predict thermodynamic properties and phase behavior. researchgate.netacs.org

Kinetic Modeling of Complex Chemical Systems Involving this compound

Kinetic modeling aims to create a comprehensive mathematical representation of a complex chemical system, such as combustion. These models consist of a large set of elementary reactions with their corresponding rate constants, allowing for the prediction of species concentration profiles over time.

This compound, like other fatty acid ethyl esters (FAEEs), is considered a potential biofuel. Understanding its combustion chemistry is crucial for its application in engines. Detailed chemical kinetic mechanisms are developed to model the complex network of reactions that occur during its oxidation (combustion) and pyrolysis (thermal decomposition in the absence of oxygen). researchgate.net

While a dedicated, fully validated kinetic model solely for this compound is not extensively documented in public literature, mechanisms for similar and isomeric esters are well-developed and serve as a foundation. For example, a detailed kinetic model for the oxidation of ethyl pentanoate (ethyl valerate) was developed, comprising 2719 reactions and 522 species, and validated against experimental data from jet-stirred reactors and flame speed measurements. acs.org Another study developed a kinetic mechanism for a fuel blend containing 50% this compound mixed with n-heptane and toluene (B28343) to investigate its effect on combustion and soot precursor formation. acs.orgacs.org

These mechanisms are typically built upon foundational models for smaller hydrocarbons and esters and are augmented with reaction pathways specific to the target molecule. researchgate.netosti.gov Key reaction classes for an ester like this compound include:

Unimolecular decomposition.

H-atom abstraction from various sites on the alkyl chain and ethyl groups.

Addition of O2 to radical intermediates.

Isomerization and decomposition of peroxy radicals. osti.gov

The table below summarizes parameters from a kinetic modeling study of the isomeric compound, ethyl pentanoate, which provides a reference for the complexity involved.

| Parameter | Value | Conditions | Reference |

| Mechanism Size | 2719 reactions, 522 species | N/A | acs.org |

| Experimental Pressure | 10 atm | Jet-Stirred Reactor | acs.org |

| Temperature Range | 560 - 1160 K | Jet-Stirred Reactor | acs.org |

| Equivalence Ratios (Φ) | 0.6, 1.0, 2.0 | Jet-Stirred Reactor | acs.org |

Once a detailed kinetic mechanism is developed, reaction flux and sensitivity analyses are performed to interpret the model's predictions and identify the most critical reaction pathways. acs.org

Reaction flux analysis tracks the rate of formation and consumption of key species, revealing the dominant reaction sequences under specific conditions. For the oxidation of this compound, this analysis can show, for example, whether the initial decomposition is dominated by unimolecular reactions or by H-atom abstraction by radicals like OH. In a study of a fuel blend containing this compound, analysis showed that pathways involving toluene were the primary source of naphthalene, a soot precursor. acs.org

Theoretical Investigations of Hydrogen Abstraction Reactions in Ethyl Esters

Theoretical and computational chemistry studies provide crucial insights into the reaction mechanisms and kinetics of ethyl esters at a molecular level. Among the most significant reactions are hydrogen abstraction events, typically initiated by small radical species. These reactions are fundamental to understanding the atmospheric degradation and combustion chemistry of these compounds. univ-lorraine.frworldscientific.com

Hydrogen abstraction from an ethyl ester involves the removal of a hydrogen atom from the carbon backbone by a radical, leading to the formation of an ester radical and a stable molecule. The location of the hydrogen abstraction is critical as it determines the subsequent reaction pathways and the ultimate products. Theoretical studies employ high-level quantum chemistry methods to map the potential energy surfaces of these reactions, identify transition states, and calculate reaction rate constants. worldscientific.comresearchgate.netmdpi.com

Computational approaches such as Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), and coupled-cluster methods like CCSD(T) are used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. mdpi.comnih.govacs.org Kinetic parameters are then often calculated using Transition State Theory (TST), incorporating corrections for quantum tunneling effects, which can be significant, especially at lower temperatures. worldscientific.combohrium.com

For a representative ethyl ester like ethyl propanoate (CH₃CH₂C(O)OCH₂CH₃), there are multiple distinct hydrogen atoms available for abstraction. Theoretical studies meticulously analyze the energy barriers associated with the removal of a hydrogen atom from each unique site. It has been shown that the "methylene H-abstraction" from the alkoxy end of the ester (the -OCH₂CH₃ group) is often the most favorable channel at lower temperatures due to a lower energy barrier. worldscientific.com However, as temperature increases, abstraction from other sites, particularly from the acyl end, becomes more competitive. worldscientific.com

A 2024 study on ethyl propionate (B1217596) systematically investigated its hydrogen abstraction reactions with a wide array of radicals (OH, O, H, CH₃, C₂H₃, C₂H₅, HO₂, CH₃O, and CH₃O₂). bohrium.com The research employed high-level ab initio quantum chemistry methods to calculate rate constants and branching ratios across a temperature range of 500 K to 2500 K. The findings indicated that reactions with the hydrogen atom (H•) have the highest rate constants, while those with the methylperoxy radical (CH₃O₂•) have the lowest. bohrium.com This highlights the dramatic difference in reactivity among various radical species.

The branching ratios, which quantify the proportion of reaction proceeding through each specific abstraction channel, are highly dependent on both the radical species and the temperature. For ethyl propanoate reacting with several radicals, the dominant abstraction site is often the methylene (B1212753) group (site 2 in the study's notation) on the ethyl group attached to the oxygen atom. bohrium.com

The table below presents theoretical data for hydrogen abstraction from ethyl propanoate by the hydroxyl (•OH) radical, illustrating the different reaction channels and their calculated energy barriers.

| Reaction Channel | Abstraction Site Description | Relative Energy Barrier (kcal/mol) |

| R1 | Methyl group of the acyl chain (CH₃-CH₂-C(O)O-) | 0.81 |

| R2 | Methylene group of the acyl chain (-CH₂-C(O)O-) | -0.63 |

| R3 | Methylene group of the alkoxy chain (-O-CH₂-CH₃) | -1.78 |

| R4 | Methyl group of the alkoxy chain (-O-CH₂-CH₃) | 0.94 |

Data sourced from theoretical calculations at the MCG3-MPWB//M06-2X/aug-cc-pVDZ level. Note: Negative values indicate the transition state is lower in energy than the separated reactants. worldscientific.com

The following table summarizes the calculated rate constants for the hydrogen abstraction from ethyl propanoate by various radicals at a specific temperature, demonstrating the wide range of reactivity.

| Reacting Radical | Rate Constant at 1000 K (cm³ molecule⁻¹ s⁻¹) |

| H | 2.45E-12 |

| O | 2.19E-12 |

| OH | 1.13E-12 |

| HO₂ | 1.13E-14 |

| CH₃ | 1.15E-14 |

Data sourced from theoretical calculations using Transition State Theory with tunneling corrections. bohrium.com

These theoretical investigations are vital for constructing detailed chemical kinetic models used to simulate the combustion and atmospheric fate of ethyl esters like this compound. univ-lorraine.frbohrium.com By providing accurate rate constants and branching ratios for elementary reactions, these studies enhance the predictive capabilities of models for complex chemical environments.

Biochemical and Ecological Research Aspects of Ethyl 2 Ethylpentanoate

Enzymatic Pathways and Biocatalysis Involving Ester Formation and Hydrolysis

The formation and breakdown of ethyl 2-ethylpentanoate are governed by enzymatic reactions, primarily involving esterases and lipases. These biocatalysts are crucial in both natural biological systems and industrial biotechnological applications for creating and modifying esters.

Roles of Esterases and Lipases in Ester Bond Transformations

Esterases and lipases both belong to the α/β-hydrolase fold superfamily and are the primary enzymes responsible for catalyzing the reversible reaction of esterification and hydrolysis. nih.govresearchgate.net The fundamental mechanism involves a catalytic triad, typically composed of Serine-Histidine-Aspartic/Glutamic acid residues within the enzyme's active site. nih.gov

Hydrolysis: In an aqueous environment, these enzymes catalyze the hydrolysis of an ester bond, breaking it down into its constituent carboxylic acid (2-ethylpentanoic acid) and alcohol (ethanol). mdpi.com

Esterification: Conversely, in environments with low water activity, the reaction equilibrium shifts towards synthesis. Here, the enzyme facilitates the formation of an ester bond between the carboxylic acid and the alcohol. researchgate.net

While both enzyme classes act on esters, they exhibit different substrate preferences. Esterases typically hydrolyze water-soluble esters with short-chain acyl groups, whereas lipases preferentially act on water-insoluble esters with long-chain fatty acids at the oil-water interface. researchgate.netmdpi.com Given its structure, this compound can be a substrate for both, though its transformation would be influenced by the specific enzyme and reaction conditions.

Research on Biocatalytic Production of Ethyl Esters

The biocatalytic production of ethyl esters, including those similar in structure to this compound, is an area of significant research, driven by the demand for natural flavor compounds and green chemistry principles. Lipases are the most commonly used biocatalysts for this purpose due to their stability in organic solvents and broad substrate specificity. nih.govmdpi.combohrium.com

Research focuses on optimizing various parameters to maximize ester yield and reaction efficiency. Key areas of investigation include the source of the lipase (B570770), immobilization techniques, reaction medium (including solvent-free systems), and physical conditions like temperature and agitation. nih.govresearchgate.net For instance, studies on the synthesis of ethyl valerate (B167501) (ethyl pentanoate), a structurally related ester, have explored various lipase sources and immobilization on different supports to enhance stability and reusability. researchgate.netresearchgate.net The use of ultrasound has also been shown to accelerate the enzymatic synthesis of esters like ethyl butyrate, achieving high conversion in shorter time frames. bohrium.com

| Ester | Enzyme (Source) | Key Findings | Reference |

|---|---|---|---|

| Fatty Acid Ethyl Esters | Lipase (Thermomyces lanuginosus) | Immobilization on Q-Sepharose support with ionic additives significantly enhanced activity, achieving high yields (~70-93%). | nih.govnih.gov |

| Ethyl Butyrate | Lipases A and B (Candida antarctica) | Immobilization on magnetic nanoparticles allowed for high conversion (>97%) and good reusability (10 cycles). Ultrasonic irradiation reduced reaction time. | bohrium.com |

| Ethyl Valerate (Pentanoate) | Lipase (Thermomyces lanuginosus) | Immobilization on poly-hydroxybutyrate particles achieved ~92% conversion in 105 minutes under optimized conditions. | researchgate.net |

| Fatty Acid Ethyl Esters | Combi-lipase (Eversa Transform 2.0 and Candida antarctica Lipase B) | A dual-step process involving hydrolysis of waste oil followed by esterification yielded 71.4% conversion. | acs.org |

Functional Roles of this compound in Biological Systems

This compound's primary functional role in biological systems is related to its volatility and sensory properties, influencing how organisms perceive their environment, particularly through smell and taste.

Mechanism of Interaction with Olfactory Receptors and Aroma Perception

The aroma of this compound, generally described as fruity, is perceived when the molecule interacts with olfactory receptors located in the nasal epithelium. As a volatile organic compound (VOC), it travels through the air and, upon inhalation, binds to specific G-protein coupled receptors on olfactory sensory neurons. This binding event triggers a signal transduction cascade, sending a neural signal to the brain's olfactory bulb, which then processes and identifies the specific scent.

Contributions to Flavor Profiles in Food Systems

Esters are fundamental components of the flavor profiles of many fermented foods and fruits. This compound, though less common than esters like ethyl acetate (B1210297) or ethyl hexanoate, contributes to the complex aroma of various food products. It is often identified as one of many volatile compounds that collectively create a specific flavor.

| Compound | Food System | Reported Aroma Contribution | Reference |

|---|---|---|---|

| Ethyl Pentanoate | Chinese Sausage | Part of the profile distinguishing different sausage types. | mdpi.com |

| Ethyl Pentanoate | Sauce-Flavor Baijiu | Identified as a key aroma-active compound with a sweet, fruity character. | nih.gov |

| Ethyl Pentanoate | Palm Wine | Identified as a potent, odor-active ester contributing to the overall aroma. | scispace.combioline.org.br |

| Ethyl Pentanoate | Apple, Banana, Honey, Wine | Contributes a fruity, apple/pineapple-like aroma. | hmdb.ca |

Investigation as a Potential Biochemical Biomarker

There is limited but emerging interest in the derivatives of 2-ethylpentanoic acid as potential biochemical biomarkers. ontosight.ai The presence and concentration of specific metabolites, including esters, in biological fluids or tissues can reflect a particular metabolic state or the presence of a disease. While direct research linking this compound as a biomarker is not prominent, its precursor, 2-ethylpentanoic acid, has been implicated in studies of fatty acid metabolism and metabolic disorders. ontosight.ai

Furthermore, related non-proteinogenic amino acids like 2-amino-2-ethylpentanoic acid have been identified in meteorites and are studied in the context of biomarkers for extraterrestrial life, highlighting the interest in unique branched-chain compounds as potential signatures of biological or pre-biotic processes. nih.govacs.org The study of volatile organic compounds in exhaled breath is another area where esters could serve as non-invasive biomarkers, though specific research on this compound in this context is yet to be established.

Antimicrobial Activity and Bioactivity Modulation Studies of this compound and Analogues

The antimicrobial potential of this compound and its structural analogues has been a subject of scientific inquiry, particularly concerning how specific molecular features influence their interaction with microbial systems. Research in this area delves into structure-activity relationships and the modulation of bacterial communication and protein expression.

Structure-Activity Relationship Investigations, including α-Alkylation Effects

The structural configuration of esters and their acid precursors is pivotal in determining their biological activity. For compounds related to this compound, the presence and positioning of alkyl groups significantly influence their antimicrobial efficacy.

Research has shown that α-carbon branching, a key feature of this compound, is a critical factor for maximizing biological activity. The substitution at the α-carbon is believed to enhance the ability of these molecules to disrupt microbial membranes, which is a primary mechanism of their antimicrobial action. Specifically, the α-alkylation in this compound and its derivatives is considered a promising feature for antimicrobial applications.

The broader relationship between the alkyl chain length of fatty acid esters and their antimicrobial properties has been systematically studied. Generally, increasing the length of the alkyl chain can enhance hydrophobicity. researchgate.net However, this does not always correlate with increased antimicrobial effect; in some cases, excessive hydrophobicity can hinder the molecule's interaction with the bacterial cell membrane. researchgate.net The antimicrobial activity of fatty alkanolamides, for instance, is shown to be advantageous with a long-saturated alkyl chain. ekb.eg

Studies on the enantiomers of the parent acid, 2-ethylpentanoic acid, provide further insight into the structure-activity relationship. The (R) and (S) enantiomers exhibit slight variations in their antimicrobial effects. For example, (R)-2-ethylpentanoic acid showed a moderately significant activity index against Staphylococcus aureus, which was attributed to better target binding, while both enantiomers displayed weak to moderate activity against other tested bacteria and fungi. nih.gov This suggests that stereochemistry plays a role, albeit a moderate one, in the bioactivity of these compounds.

Antimicrobial Activity of 2-Ethylpentanoic Acid Enantiomers

| Compound | Test Organism | Activity Index (%) |

|---|---|---|

| (S)-2-ethylpentanoic acid | E. coli | 26.08 ± 2.0 |

| S. aureus | 42.85 ± 1.5 | |

| C. albicans | 37.50 ± 2.2 | |

| (R)-2-ethylpentanoic acid | E. coli | 30.43 ± 1.4 |

| S. aureus | 52.38 ± 1.7 | |

| C. albicans | 45.83 ± 3.0 | |

| Reference Drugs | Ampicillin (vs. Bacteria) | 80–95 |

| Clotrimazole (vs. Fungi) | 85–90 |

Data sourced from studies on 2-ethylpentanoic acid, the carboxylic acid precursor to this compound. nih.gov

Modulation of Microbial Quorum Sensing and Extracellular Protein Regulation in Bacterial Systems

Beyond direct antimicrobial action, certain esters can modulate bacterial behavior by interfering with cell-to-cell communication, a process known as quorum sensing (QS). researchgate.netresearchgate.net This mechanism allows bacteria to coordinate gene expression with population density, often regulating virulence and biofilm formation. royalsocietypublishing.orgnih.gov

Research on the closely related analogue, ethyl pentanoate, has demonstrated its ability to influence bacterial systems at sub-inhibitory concentrations. At high concentrations, ethyl pentanoate exhibits antimicrobial activity, but at low concentrations, it can function as a signaling molecule, inducing a stress response in bacteria. researchgate.net A study investigating the effect of ethyl pentanoate on Bacillus subtilis ATCC11774 found that exposure to a low concentration (0.01 of the Minimum Inhibitory Concentration) could regulate the production and expression of extracellular proteins. researchgate.netusim.edu.my

Specifically, the presence of ethyl pentanoate induced the synthesis of a new extracellular protein with an approximate molecular weight of 15 kDa. researchgate.netresearchgate.net This newly produced protein itself exhibited anti-quorum sensing activity, as demonstrated by its ability to create an inhibition zone in an agar-well diffusion assay using a biosensor organism. researchgate.netresearchgate.net This indicates that while the ester itself may act as an initial signal, it can trigger the bacteria to produce its own QS-inhibiting factors. researchgate.net The study noted the deletion of another protein band around 18 kDa after 72 hours of fermentation, suggesting a complex regulatory effect on protein expression. researchgate.net

Effects of Ethyl Pentanoate on Bacillus subtilis ATCC11774

| Parameter | Observation | Reference |

|---|---|---|

| Treatment | 0.01 MIC of Ethyl Pentanoate | researchgate.net |

| Extracellular Protein Modulation | Induction of a new ~15 kDa protein after 48 and 72 hours. | researchgate.net |

| Activity of Secreted Proteins | Proteins exhibited anti-quorum sensing activity, with inhibition zones of 10.00 - 10.33 mm. | researchgate.netresearchgate.net |

This research highlights that simple esters can act as complex modulators of bacterial physiology, interfering with the communication systems that control group behaviors and pathogenicity.

Ecological Significance and Roles in Interspecies Chemical Communication

Volatile organic compounds, including esters like this compound, are crucial in mediating interactions between different species. nih.gov These chemical signals can convey information that influences behaviors such as foraging, mating, and symbiosis. scienceopen.comoup.com

The presence of this compound and its analogues has been noted in specific ecological contexts, suggesting they play a role in chemical communication. For example, the closely related compound mthis compound has been identified as a significant volatile in the symbiosis between Azteca ants and Cecropia plants. mdpi.com This ester was detected in both inhabited and uninhabited domatia (hollow plant structures where ants live) at concentrations significantly higher than the surrounding air, implying a role in this mutualistic relationship. mdpi.com Furthermore, mthis compound is known to be emitted by Arabidopsis plants when infested with aphids, indicating it may function as a signal in plant-herbivore interactions. mdpi.com

Other simple esters, such as ethyl pentanoate and ethyl hexanoate, have been identified as key olfactory cues for various invertebrates. nih.gov Research has shown that these compounds, produced by the soil fungus Geotrichum candidum, can act as attractants for the earthworm Eisenia fetida, guiding it toward a food source. nih.gov Conversely, the same compounds were found to act as repellents for a different earthworm species, Dendrobaena veneta, demonstrating the species-specific nature of these chemical signals. dntb.gov.ua Similarly, ethyl pentanoate is one of several fermentation-related volatiles that attract the small hive beetle (Aethina tumida), a parasite of honeybee colonies. apidologie.org These findings underscore the diverse ecological roles of simple esters as volatile signals that can either attract or repel, mediating complex interspecies dynamics in various ecosystems. nih.govdntb.gov.ua

Combustion Chemistry and Biofuel Research Applications of Ethyl 2 Ethylpentanoate

Ethyl 2-ethylpentanoate as a Surrogate for Biofuel Components

As a potential second-generation biofuel, this compound's molecular structure serves as a model for the larger ester molecules found in biodiesel. figshare.comacs.org Its study provides fundamental insights into the combustion behavior of this important class of renewable fuels.

The oxidation kinetics of this compound have been investigated using a variety of experimental techniques to gather crucial data under controlled conditions. These studies are fundamental for understanding reaction pathways and for the validation of chemical kinetic models.

Researchers have employed jet-stirred reactors (JSR) to study the oxidation of this compound at high pressures (e.g., 10 atm) and over a wide temperature range (560 to 1160 K). acs.org In these experiments, concentration profiles of numerous stable species are measured, providing a detailed picture of the fuel's breakdown and the formation of intermediates at various equivalence ratios. acs.org For instance, studies have identified and quantified a wide range of products, from carbon monoxide (CO) and carbon dioxide (CO2) up to C5 species. researchgate.net The main hydrocarbon intermediates observed are typically ethylene (B1197577), methane, and propene, while the primary aldehydes formed are formaldehyde (B43269) and acetaldehyde. researchgate.net

Low-pressure premixed flame studies are another critical tool. Using techniques like molecular beam mass spectrometry (MBMS) with synchrotron vacuum ultraviolet photoionization, scientists can probe the detailed chemical structure of flames. researchgate.net Such experiments have been conducted on stoichiometric ethyl pentanoate/oxygen/argon flames at pressures as low as 50 Torr, allowing for the identification of numerous flame intermediates and providing mole fraction profiles that are essential for kinetic model validation. researchgate.netrepec.org

Additionally, shock tubes are utilized to measure ignition delay times at high pressures (15 to 30 bar) and temperatures (1000-1450 K), providing data on the fuel's auto-ignition characteristics, which is vital for engine applications. researchgate.net

Laminar burning velocity is a fundamental property of a fuel-air mixture that quantifies its reactivity, flame propagation speed, and stability. It is a key parameter for designing and modeling internal combustion engines.

Extensive measurements of the unstretched laminar burning velocities of this compound–air mixtures have been performed in spherical combustion chambers . acs.orgacs.org These experiments cover a broad range of conditions, as detailed in the table below. The data generated from these experiments serve as a primary target for the validation of combustion models. univ-lorraine.fr For example, work by Dayma et al. measured these velocities for several ethyl esters, including ethyl pentanoate, and used the results to develop and refine a kinetic mechanism. univ-lorraine.fr The proposed models have shown good agreement with experimental data across various equivalence ratios and pressures. repec.org

Table 1: Experimental Conditions for Laminar Burning Velocity Measurements of this compound

| Parameter | Range | Experimental Apparatus |

|---|---|---|

| Pressure | 1 – 10 bar | Spherical Combustion Chamber |

| Initial Temperature | 323 – 473 K | Spherical Combustion Chamber |

| Equivalence Ratio (Φ) | 0.7 – 1.5 | Spherical Combustion Chamber |

Development of Chemical Kinetic Mechanisms for the Combustion of this compound

A detailed chemical kinetic mechanism is a comprehensive computer model consisting of a large set of elementary chemical reactions and their associated rate constants that simulate the combustion process of a fuel. For this compound, several such mechanisms have been developed to predict its combustion behavior. researchgate.netacs.org

These models are often built upon well-validated kinetic models for smaller, structurally related molecules like ethyl propionate (B1217596) or ethyl acetate (B1210297). researchgate.netrepec.orgresearchgate.net The base mechanism is then augmented with the specific primary oxidation reactions of this compound and the associated intermediate species. researchgate.net For example, one detailed kinetic model developed to describe ethyl pentanoate oxidation includes 2719 reactions and 522 chemical species. acs.org Another comprehensive mechanism developed for a series of C4–C7 ethyl esters contains 1845 reactions and 232 species. acs.org

The accuracy of these mechanisms is rigorously tested by comparing their predictions against a wide array of experimental data. This includes:

Species concentration profiles from jet-stirred reactors and low-pressure flames. acs.orgacs.org

Laminar burning velocities from spherical combustion chambers. repec.orguniv-lorraine.fr

Ignition delay times from shock tubes and rapid compression machines. researchgate.netacs.org

The development process is iterative, with reaction flux and sensitivity analyses used to identify the most influential reaction pathways and refine the rate constants to achieve better agreement between the model's predictions and the experimental results. acs.org These validated mechanisms are crucial tools for simulating combustion in practical devices like engines. researchgate.net

Impact of this compound on Soot Precursor Formation and Combustion Characteristics

Soot is a major pollutant formed during the incomplete combustion of hydrocarbon fuels. Its formation is initiated by the creation of polycyclic aromatic hydrocarbons (PAHs), often referred to as soot precursors. The formation of the first aromatic ring, typically benzene, is considered a critical bottleneck in the soot formation process from aliphatic (non-aromatic) fuels. nih.gov

In the combustion of this compound, experimental studies of its flame structure have revealed that aromatic species are detected in very low amounts. researchgate.net This suggests that the chemical pathways involved in the decomposition and oxidation of this compound are less prone to forming the initial aromatic ring structures necessary for soot inception.

Future Research Directions and Emerging Trends for Ethyl 2 Ethylpentanoate

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Machine learning algorithms can be trained on vast datasets of chemical reactions to identify complex relationships between reactants, catalysts, solvents, and reaction conditions. These models can then predict the optimal parameters to maximize the yield and selectivity of the synthesis of a target molecule like Ethyl 2-ethylpentanoate. For instance, deep learning models, such as Convolutional Neural Networks (CNNs) and transformer-based neural networks, have demonstrated the ability to predict reaction outcomes by treating molecular structures as images or sequences. While direct applications of these models to this compound are not yet prevalent in the literature, the general success of these approaches in organic synthesis suggests a strong potential for their application in optimizing its production.

Future research will likely focus on developing bespoke AI models for the Fischer-Speier esterification or transesterification reactions used to produce this compound. These models could predict reaction kinetics, identify potential side products, and even suggest novel reaction pathways that are more efficient and sustainable. The integration of active learning frameworks, where the model suggests the most informative experiments to perform next, will further accelerate the optimization process.

Table 1: Application of AI/ML in Chemical Synthesis

| AI/ML Technique | Application in Synthesis | Potential Benefit for this compound |

|---|---|---|

| Deep Learning (e.g., CNNs, Transformers) | Prediction of reaction outcomes and retrosynthesis planning. | More accurate prediction of optimal reaction conditions (temperature, catalyst, molar ratios) for its synthesis. |

| Active Learning | Iterative optimization of reaction conditions by suggesting informative experiments. | Accelerated discovery of high-yield, selective, and sustainable synthetic routes. |

| Predictive Modeling | Estimation of physicochemical properties and biological activity. | Early-stage assessment of potential applications and hazards. |

Exploration of Novel Catalytic Systems for Sustainable Ester Synthesis

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. A key area of focus is the development of novel catalytic systems that are efficient, reusable, and environmentally benign. For the synthesis of this compound, this translates to moving away from traditional homogeneous acid catalysts, such as sulfuric acid, which are corrosive and difficult to separate from the reaction mixture.

Heterogeneous catalysts, particularly solid acid catalysts, offer a promising alternative. Materials like zeolites, ion-exchange resins, and metal oxides are being investigated for their catalytic activity in esterification and transesterification reactions. These catalysts are easily separable, reusable, and often exhibit high selectivity, leading to cleaner reaction profiles and reduced waste. For instance, CaO and MgO have been identified as effective heterogeneous base catalysts for the transesterification of ethyl esters. jbiochemtech.com While specific studies on their use for this compound are limited, the principles are broadly applicable.

Enzymatic catalysis, using lipases, is another burgeoning area of sustainable ester synthesis. Lipases can catalyze esterification under mild reaction conditions with high specificity, often eliminating the need for protecting groups and reducing the formation of byproducts. The use of immobilized enzymes further enhances their stability and reusability. The development of robust and cost-effective biocatalysts for the synthesis of branched-chain esters like this compound is a significant avenue for future research.

Advanced Computational Modeling of Complex Biological and Chemical Interactions

Understanding how a molecule like this compound interacts with biological systems or other chemical entities is crucial for predicting its potential applications and environmental fate. Advanced computational modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provide powerful tools to investigate these interactions at an atomic level.

MD simulations can be used to model the behavior of this compound in different environments, such as in solution or at an interface. This can provide insights into its physical properties, such as solubility and partitioning behavior. Furthermore, MD simulations can be employed to study the binding of this compound to biological macromolecules, such as proteins or DNA. nih.gov This can help in identifying potential biological targets and understanding its mechanism of action, should it exhibit any bioactivity.

QM calculations can provide detailed information about the electronic structure of this compound, which is essential for understanding its reactivity. These calculations can be used to predict reaction mechanisms, determine transition state energies, and calculate spectroscopic properties. The combination of MD and QM methods (QM/MM) allows for the study of chemical reactions in complex biological environments. While there is a lack of specific computational studies on this compound, the application of these methods to similar esters demonstrates their potential to elucidate its chemical and biological behavior.

Identification and Exploration of Untapped Bioactivity and Ecological Niches

Many short-chain branched esters are known to have biological activity, often serving as signaling molecules or contributing to the flavor and aroma of natural products. For example, various esters are key components of the characteristic scent of fruits like apples. wikipedia.org The bioactivity and ecological role of this compound, however, remain largely unexplored.

Future research should focus on screening this compound for a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties. Given that it is a branched-chain ester, it may have unique interactions with biological membranes or specific enzymes. The structural similarity to other bioactive esters suggests that it could have interesting and potentially useful biological properties.